(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride
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Overview
Description
(2S,4R)-5,5-Difluorospiro[33]heptan-2-amine hydrochloride is a synthetic compound characterized by its unique spirocyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups, followed by the introduction of fluorine atoms through selective fluorination reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure allows for the use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to investigate biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in fields such as agrochemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of (2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and selectivity, leading to distinct biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share some structural similarities and are used in organic and medicinal synthesis.
1,2,4-Triazole-containing scaffolds: These compounds are known for their pharmacological significance and are used in drug discovery.
Uniqueness
(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride stands out due to its spirocyclic structure and the presence of fluorine atoms, which impart unique chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H12ClF2N |
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Molecular Weight |
183.63 g/mol |
IUPAC Name |
7,7-difluorospiro[3.3]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-6(7)3-5(10)4-6;/h5H,1-4,10H2;1H |
InChI Key |
JIFRMABSNTTXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C12CC(C2)N)(F)F.Cl |
Origin of Product |
United States |
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